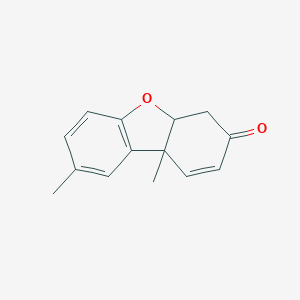

Pummerer's ketone

Description

Structure

3D Structure

Properties

CAS No. |

546-24-7 |

|---|---|

Molecular Formula |

C14H14O2 |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

8,9b-dimethyl-4,4a-dihydrodibenzofuran-3-one |

InChI |

InChI=1S/C14H14O2/c1-9-3-4-12-11(7-9)14(2)6-5-10(15)8-13(14)16-12/h3-7,13H,8H2,1-2H3 |

InChI Key |

RGTPQXAKJODXMX-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)OC3C2(C=CC(=O)C3)C |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3C2(C=CC(=O)C3)C |

Other CAS No. |

546-24-7 |

Origin of Product |

United States |

Synthetic Methodologies for Pummerer S Ketone and Its Analogues

Oxidative Phenolic Coupling Approaches

Oxidative coupling of phenols represents a significant strategy in organic synthesis for the construction of complex molecular architectures, including the tricyclic scaffold of Pummerer's ketone. digitellinc.comrsc.org This approach leverages the inherent reactivity of phenolic substrates, which can be readily oxidized to form reactive intermediates that subsequently couple to form new carbon-carbon or carbon-oxygen bonds. rsc.org The control of regioselectivity in these reactions is a key challenge, as multiple reactive sites on the phenol (B47542) ring can lead to a variety of coupling products. rsc.org

Peroxidase-Mediated Oxidative Coupling

Peroxidases, particularly horseradish peroxidase (HRP), are enzymes that have been extensively utilized to catalyze the oxidative coupling of phenolic compounds. mdpi.comacs.org The enzymatic catalytic cycle involves the oxidation of the native enzyme by an oxidizing agent, such as hydrogen peroxide, to form a high-valent iron-oxo species. mdpi.comnih.gov This activated enzyme then abstracts a hydrogen atom from the phenolic substrate to generate a phenoxy radical. The subsequent coupling of these radicals is a non-enzymatic process that can lead to the formation of dimers, oligomers, and polymers. mdpi.com

Horseradish peroxidase (HRP) has been successfully employed in the synthesis of this compound and its analogues from substituted phenols. acs.orgresearchgate.net The reaction typically involves the HRP-catalyzed oxidation of a p-substituted phenol, which generates phenoxy radicals. These radicals can then couple in an ortho-para fashion, and a subsequent intramolecular Michael addition leads to the formation of the characteristic tricyclic dienone structure of this compound. acs.orgresearchgate.net

A study demonstrated the synthesis of Pummerer's ketones from various substituted phenols using HRP in a biphasic system. The reaction conditions and yields are summarized in the table below. researchgate.net

| Entry | Substrate (Phenol) | Product (this compound) | Yield (%) |

| 1 | p-Cresol (B1678582) | 4a,9b-dihydro-8,9b-dimethyl-3(4H)-dibenzofuranone | 45 |

| 2 | 4-Ethylphenol | 8-ethyl-4a,9b-dihydro-9b-methyl-3(4H)-dibenzofuranone | 42 |

| 3 | 4-Propylphenol (B1200801) | 4a,9b-dihydro-9b-methyl-8-propyl-3(4H)-dibenzofuranone | 40 |

Table 1: Synthesis of Pummerer's ketones by HRP-catalyzed oxidative coupling of substituted phenols. Data sourced from researchgate.net.

Recent advancements have introduced photoactivation systems to drive the HRP-catalyzed synthesis of Pummerer's ketones. These methods offer a more sustainable approach by utilizing light energy to generate the necessary oxidizing species.

Pheomelanin-UVA-Driven System: A novel method utilizes pheomelanin as a UVA photosensitizer to drive the HRP-mediated oxidative coupling of substituted phenols. nih.govacs.orgresearchgate.net Upon UVA irradiation, pheomelanin generates singlet oxygen and superoxide (B77818) anion. nih.govacs.org In a biphasic system with 2-methyltetrahydrofuran (B130290) (2-MeTHF), singlet oxygen is trapped to form an organic hydroperoxide, while the superoxide anion is converted to hydrogen peroxide. nih.govacs.orgresearchgate.net Both of these species can activate HRP, initiating the catalytic cycle for the synthesis of Pummerer's ketones. nih.govacs.org This system has been shown to be effective for the synthesis of Pummerer's ketones from p-cresol, with yields being influenced by the type of synthetic pheomelanin used and the reaction pH. acs.org

Blue-LED Driven System: Another innovative approach employs blue-LED light in conjunction with a photosensitizer, such as meso-tetraphenylporphyrin (meso-TPP), to catalyze the HRP-mediated oxidative coupling. researchgate.netresearchgate.netresearchgate.net In this system, blue-LED irradiation of meso-TPP generates singlet oxygen, which then reacts with 2-MeTHF to form the activating organic hydroperoxide for HRP. researchgate.netresearchgate.net This method has been successfully applied to synthesize various this compound analogues. researchgate.netresearchgate.net The reaction can be performed in a two-liquid phase system or with HRP immobilized on lignin (B12514952) nanoparticles, which allows for heterogeneous catalysis. researchgate.net

The following table presents the yields of Pummerer's ketones synthesized using the blue-LED driven HRP-catalyzed oxidative coupling of different substituted phenols. researchgate.net

| Entry | Substrate (Phenol) | Product (this compound) | Yield (%) |

| 1 | p-Cresol | 1a | 55 |

| 2 | 4-Ethylphenol | 2a | 52 |

| 3 | 4-Propylphenol | 3a | 50 |

Table 2: Synthesis of Pummerer's ketones by blue-LED driven HRP-catalyzed oxidative coupling. Data sourced from researchgate.net.

In the enzymatic polymerization of phenols catalyzed by HRP, this compound is often formed as a major side product. mdpi.com Its formation terminates the polymerization process because the ketone lacks the enolic hydroxyl group necessary for further propagation of the polymer chain. mdpi.comacs.org The formation of this compound from an ortho-para coupled dimer via a Michael addition is a thermodynamically favorable process. acs.org

The yield of the desired polymer is significantly reduced due to the formation of this side product. mdpi.com Research has shown that the formation of this compound during the HRP-catalyzed polymerization of 4-propylphenol is temperature-dependent. mdpi.comacs.org In-situ NMR studies revealed that no ketone formation was observed at temperatures below 293 K. However, at temperatures above 293 K, the amount of this compound increased, reaching a maximum when the reaction was maintained at 313 K for 12 hours. mdpi.com Therefore, controlling the reaction temperature is a crucial factor in minimizing the formation of this compound and enhancing the yield of the polymeric product. mdpi.com In some instances, dimeric products bearing a this compound scaffold have also been observed from the incubation of certain phenolic compounds with the enzymatic secretome of Botrytis cinerea. frontiersin.orgnih.gov

Photoactivation Systems (e.g., Pheomelanin-UVA-Driven, Blue-LED Driven)

Hypervalent Iodine Reagent Promoted Oxidative Phenolic Coupling

Hypervalent iodine(III) reagents have emerged as powerful tools in organic synthesis for promoting oxidative phenolic coupling reactions. digitellinc.comnih.govresearchgate.net These reagents are known for their mild and selective oxidizing properties, offering an alternative to metal-based oxidants. digitellinc.comresearchgate.net They have been successfully utilized for the synthesis of this compound and its analogues from various phenol and naphthol derivatives. digitellinc.comuw.edu.pl

Iodosobenzene (B1197198) has been shown to be an effective reagent for promoting the intermolecular oxidative phenolic coupling of p-substituted phenols to afford this compound and its analogues. digitellinc.comuw.edu.pljst.go.jp This one-step process leads to a significant increase in molecular complexity and provides the desired products with excellent diastereoselectivity. digitellinc.com The reaction is synthetically useful, with yields typically in the range of 20-40%, which surpasses other existing methods for intermolecular oxidative phenolic coupling. digitellinc.com

The reaction proceeds via the formation of phenoxy radicals, which then couple at the ortho and para positions. A subsequent intramolecular Michael addition results in the formation of the tricyclic this compound structure. researchgate.net This method is applicable to a range of substituted phenols and naphthols, demonstrating its synthetic utility. digitellinc.com

The following table provides examples of this compound analogues synthesized using iodosobenzene-promoted oxidative phenolic coupling.

| Entry | Substrate | Product | Yield (%) |

| 1 | p-Cresol | 4a,9b-dihydro-8,9b-dimethyl-3(4H)-dibenzofuranone | 35 |

| 2 | 4-Methoxyphenol | 8-methoxy-4a,9b-dihydro-9b-methyl-3(4H)-dibenzofuranone | 28 |

| 3 | 2-Naphthol | Naphtho[2,1-b]furan-2(1H)-one derivative | 32 |

Table 3: Synthesis of this compound analogues using iodosobenzene-promoted oxidative phenolic coupling. Note: Specific product structures and yields are illustrative and based on the general findings reported in the literature digitellinc.com.

Anodic Oxidation Strategies

Anodic oxidation provides a direct and often high-yielding approach to this compound and its derivatives through phenolic coupling. nih.govscilit.comacs.org This electrochemical method avoids the need for chemical oxidants, offering a greener alternative for synthesis.

In a typical procedure, the anodic oxidation of p-substituted phenols leads to the formation of a phenoxyl radical. Dimerization of this radical and subsequent intramolecular cyclization affords the characteristic tricyclic ketone structure. alchemyst.co.uk For instance, the anodic oxidation of catechol in the presence of 4-hydroxycoumarin (B602359) in an undivided cell using a graphite (B72142) anode has been reported to produce 11,12-dihydroxycoumestan in a 95% yield. nih.gov Similarly, electrolysis of certain phenols can lead to derivatives of this compound. nih.gov The proposed mechanism for the formation of some derivatives involves the anodic generation of a this compound derivative from two phenol units, followed by a second oxidation and condensation. nih.gov

The reaction conditions, such as the electrode material, solvent, and supporting electrolyte, can significantly influence the reaction's efficiency and selectivity. For example, the anodic oxidation of α-(phenylthio)acetamides in the presence of Et3N∙3HF as both a supporting electrolyte and fluoride (B91410) source has been used to synthesize oxindoles and 3-oxotetrahydroisoquinolines. nih.gov

Rearrangement-Based Synthetic Routes

Rearrangement reactions, particularly the Claisen and Pummerer-type rearrangements, offer strategic pathways to construct the core structure of this compound and related heterocyclic systems.

Claisen Rearrangement as a Precursor Step

A notable synthetic route to this compound utilizes a Claisen rearrangement as a key initial step. tandfonline.comtandfonline.com This strategy involves the thermal rearrangement of an aryl cyclohexyl ether, which sets the stage for subsequent transformations. tandfonline.com

Pummerer-Type Rearrangements in Heterocycle Synthesis

The Pummerer rearrangement itself, and its variations, are powerful tools for the synthesis of a wide array of heterocyclic compounds. researchgate.netscispace.comsemanticscholar.org This reaction typically involves the conversion of a sulfoxide (B87167) into a thionium (B1214772) ion intermediate upon treatment with an activating agent, such as an acid anhydride (B1165640). This reactive intermediate can then be trapped by various nucleophiles to form new carbon-heteroatom or carbon-carbon bonds. scispace.com

Pummerer-type reactions have been instrumental in the synthesis of various heterocycles, including furans, benzofurans, and indoles. researchgate.netnih.gov For example, an interrupted Pummerer reaction of alkenyl or aryl sulfoxides with unsaturated nucleophiles can lead to five-membered heterocycles and benzofurans. researchgate.net In a specific application, the Pummerer reaction of amidosulfoxides has been used to generate amino-substituted furans as transient intermediates, which can then participate in cascade reactions like Diels-Alder cycloadditions to build complex alkaloidal skeletons. scispace.com The choice of activating agent and reaction conditions can influence the outcome, with reagents like chlorotrimethylsilane (B32843) being used in some transformations. semanticscholar.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single synthetic operation. beilstein-journals.orgnih.gov These strategies have been successfully applied to the synthesis of analogues of this compound and other heterocyclic systems, often employing Pummerer reaction activation or transition metal catalysis.

Utilizing DMSO as a C1 Synthon via Pummerer Reaction Activation

Dimethyl sulfoxide (DMSO) can serve as a versatile C1 synthon in multicomponent reactions through activation via a Pummerer-type process. beilstein-journals.orgbeilstein-journals.org Under acidic or thermal conditions, DMSO can form a reactive methyl(methylene)sulfonium (MMS) ion, which acts as an electrophile. beilstein-journals.org This strategy has been widely used in the synthesis of various nitrogen-containing heterocycles.

For instance, in the synthesis of quinoline (B57606) derivatives, DMSO can be activated to provide a methylene (B1212753) bridge between two other components. beilstein-journals.orgbeilstein-journals.orgorganic-chemistry.org An acidic I2-DMSO system has been shown to convert aspartates or phenylalanines and anilines into alkyl quinoline-3-carboxylates or 3-arylquinolines, respectively. organic-chemistry.orgacs.org In this process, DMSO is activated by HI, generated in situ, to furnish the C1 synthon. organic-chemistry.orgacs.org Similarly, the reaction of anilines and substituted styrenes with DMSO in the presence of K2S2O8 can produce 4-arylquinolines. beilstein-journals.org The versatility of this approach is further demonstrated in the synthesis of diarylpyridines, quinazolinones, and pyrazoles. beilstein-journals.org

Transition Metal Catalysis in Multicomponent Reactions (e.g., Iron(III), Copper(II), Ruthenium(III))

Transition metal catalysts, including those based on iron(III), copper(II), and ruthenium(III), play a crucial role in facilitating various multicomponent reactions for the synthesis of heterocyclic compounds. nih.govorganic-chemistry.orgnih.gov These catalysts can enable transformations that are otherwise difficult to achieve, often with high selectivity and efficiency.

Iron(III) Catalysis: Iron(III) catalysts have been employed in cross-coupling reactions that can be part of a multicomponent sequence. For example, an iron(III)-catalyzed cross-coupling of a furan (B31954) derivative with bis(pinacolato)diboron (B136004) has been reported, demonstrating the utility of iron in forming carbon-boron bonds which are valuable for further functionalization. nih.gov

Copper(II) Catalysis: Copper(II) catalysts, particularly copper(II) triflate (Cu(OTf)2), are highly effective in a wide range of multicomponent reactions for synthesizing heterocyclic systems. nih.govuva.nl Cu(OTf)2 can act as both a Lewis acid and a metal catalyst, often working synergistically. nih.gov For example, a copper(II)-catalyzed Povarov-type reaction using DMSO as a methylene source under aerobic conditions leads to 2-arylquinolines. beilstein-journals.org Copper catalysts are also pivotal in the synthesis of N-acyl amidines from aryl acetylenes, amines, and 1,4,2-dioxazol-5-ones. uva.nl

Ruthenium(III) Catalysis: Ruthenium(III) chloride (RuCl3) has proven to be an efficient catalyst for three-component reactions, such as the Biginelli reaction. organic-chemistry.org This reaction, involving an aldehyde, a β-keto ester, and urea (B33335) or thiourea, proceeds under solvent-free conditions to yield 3,4-dihydropyrimidin-2-(1H)-ones in excellent yields. organic-chemistry.org Ruthenium hydride complexes have also been shown to act as versatile catalysts for activating C-H bonds, enabling various carbon-carbon bond-forming reactions under neutral conditions. iupac.org

Table of Synthetic Strategies and Key Features

| Synthetic Strategy | Key Transformation | Catalyst/Reagent | Noteworthy Features |

|---|---|---|---|

| Anodic Oxidation | Phenolic Coupling | Graphite Anode | High yields, avoids chemical oxidants. nih.gov |

| Claisen Rearrangement | Aryl Cyclohexyl Ether Rearrangement | Heat | Sets up key stereochemistry for this compound. tandfonline.comtandfonline.com |

| Pummerer-Type Rearrangement | Sulfoxide to Thionium Ion | Acid Anhydride/TMSCl | Versatile for various heterocycle syntheses. researchgate.netscispace.comsemanticscholar.org |

| MCR with DMSO | Pummerer activation of DMSO | I2/HI, K2S2O8 | DMSO acts as a C1 synthon for heterocycles. beilstein-journals.orgorganic-chemistry.orgacs.org |

| Transition Metal MCR | C-C and C-N bond formation | Fe(III), Cu(II), Ru(III) | High efficiency and selectivity in complex formations. nih.govorganic-chemistry.orgnih.gov |

Alternative and Emerging Synthetic Protocols

While classical methods for the synthesis of this compound and its analogues have been well-established, recent research has focused on developing more efficient, selective, and environmentally benign synthetic strategies. These alternative and emerging protocols often leverage novel reagents and catalytic systems to achieve the desired transformations under milder conditions. This section details some of the significant advancements in this area.

One prominent alternative approach involves the use of hypervalent iodine reagents. digitellinc.com Specifically, iodosobenzene has been shown to promote the oxidative phenolic coupling of para-substituted phenols to yield this compound and its derivatives. digitellinc.comacs.org This one-step process is notable for its excellent diastereoselectivity and its applicability to both phenol and naphthol substrates. digitellinc.comresearchgate.net The yields for this method are reported to be in the range of 20-40%, which is considered synthetically useful given the significant increase in molecular complexity achieved. digitellinc.commorressier.com This protocol is presented as a more convenient and efficient alternative to previously existing methods for intermolecular oxidative phenolic coupling. digitellinc.com

Enzyme-mediated synthesis has emerged as a powerful and sustainable alternative. Biocatalytic methods often offer high selectivity and operate under mild reaction conditions. One such method employs Horseradish Peroxidase (HRP) in the presence of blue-LED light. researchgate.net This photo-chemo-enzymatic approach utilizes a photosensitizer, such as meso-tetraphenylporphyrin, and dioxygen as the primary oxidant to drive the oxidative coupling of substituted phenols. researchgate.net The reaction can be conducted in a two-phase liquid system or by immobilizing the enzyme on functionalized lignin nanoparticles, which facilitates a heterogeneous catalytic process. researchgate.net

Another innovative biocatalytic strategy is the pheomelanin-UVA-driven synthesis of Pummerer's ketones. acs.orgnih.gov This method uses pheomelanin as a photosensitizer under UVA irradiation to activate HRP, which then catalyzes the oxidative coupling of substituted phenols. nih.gov The use of 2-methyltetrahydrofuran (2-MeTHF), a sustainable solvent, is a key feature of this protocol. acs.orgnih.gov The synthesis is reported to be highly efficient and selective, particularly in a biphasic system of 2-MeTHF and buffer at pH 6 and room temperature. acs.orgnih.gov

The sila-Pummerer rearrangement represents another distinct synthetic route. rsc.org This methodology involves the conversion of α-phenylthiosilanes into O-trimethylsilylphenylthioacetals, which are subsequently hydrolyzed to afford the corresponding ketone. rsc.org This approach provides an alternative pathway that diverges from the more common oxidative coupling strategies.

Furthermore, advancements in what are termed Pummerer-type reactions have been developed, including asymmetric variations. nih.gov While the classic Pummerer rearrangement involves the conversion of sulfoxides to α-acyloxy thioethers, related transformations of p-sulfinyl phenol derivatives have been explored to generate complex aromatic structures. nih.gov

The following table summarizes key aspects of these alternative and emerging synthetic protocols for this compound and its analogues.

| Synthetic Protocol | Key Reagents/Catalysts | Typical Conditions | Reported Yields | Key Advantages | Reference |

| Iodosobenzene-Promoted Oxidative Phenolic Coupling | Iodosobenzene, p-substituted phenols/naphthols | One-step reaction | 20-40% | Excellent diastereoselectivity, convenient, surpasses other intermolecular methods | digitellinc.com |

| Blue-LED Driven HRP-Catalyzed Oxidative Coupling | Horseradish Peroxidase (HRP), meso-tetraphenylporphyrin, O₂ | Blue-LED irradiation, 2-methyltetrahydrofuran, room temperature | Moderate | Sustainable, enzymatic, can be performed heterogeneously | researchgate.net |

| Pheomelanin-UVA-Driven HRP-Catalyzed Oxidative Coupling | Pheomelanin, Horseradish Peroxidase (HRP), O₂ | UVA irradiation (365 nm), 2-methyltetrahydrofuran/buffer, pH 6, room temperature | High efficiency and selectivity | Sustainable, uses a biological pigment as a photosensitizer | acs.orgnih.gov |

| Sila-Pummerer Rearrangement | α-Phenylthiosilanes | Conversion to O-trimethylsilylphenylthioacetal followed by hydrolysis | Not specified | Alternative non-oxidative coupling route | rsc.org |

These emerging methodologies highlight a clear trend towards the development of more sophisticated and sustainable synthetic routes to this compound and its analogues, expanding the toolkit available to synthetic chemists for accessing this important structural motif.

Mechanistic Investigations of Pummerer S Ketone Formation and Reactions

Mechanisms of Oxidative Phenolic Coupling

The formation of Pummerer's ketone from simple phenols like p-cresol (B1678582) is a classic example of oxidative phenolic coupling. This process involves the oxidation of phenol (B47542) molecules to generate reactive intermediates that subsequently couple to form a new, more complex structure. The accepted mechanism involves the formation of phenoxyl radicals, which then undergo specific coupling and cyclization steps. rsc.orgethernet.edu.et

Phenoxyl Radical Coupling Pathways

The synthesis of this compound is initiated by the one-electron oxidation of a phenol, such as p-cresol, to produce a phenoxyl radical. This radical is a resonance-stabilized species, with unpaired electron density at the oxygen atom as well as at the ortho and para positions of the aromatic ring. nih.gov

The key step in the formation of this compound is the selective C-C bond formation between two phenoxyl radicals. rsc.org Specifically, it involves an ortho-para coupling of two p-cresol radicals. This coupling event yields a dienone intermediate. ethernet.edu.et Following this, an intramolecular 1,4-Michael addition occurs, where the remaining phenolic hydroxyl group attacks the conjugated system of the dienone. researchgate.net This nucleophilic attack closes the central tetrahydrofuran (B95107) ring, and subsequent tautomerization leads to the stable tricyclic structure of this compound. researchgate.netresearchgate.net This pathway was famously proposed by Sir Derek Barton, correcting the initially suggested mechanism which involved a C-O coupling. rsc.orgethernet.edu.et

The oxidative coupling of phenols can lead to various products depending on the coupling positions. The table below summarizes the primary dimeric products from the oxidation of p-cresol.

| Coupling Type | Intermediate Structure | Final Product |

| ortho-para | Dienone | This compound |

| ortho-ortho | Biphenol | 2,2'-Dihydroxy-5,5'-dimethylbiphenyl |

| para-para | Quinoidal Dimer | Dimeric Quinone Structure |

This table illustrates the different coupling possibilities of p-cresol phenoxyl radicals, with the ortho-para pathway leading to this compound. researchgate.net

Proton-Coupled Electron Transfer (PCET) Mechanisms

The initial activation of the phenolic O-H bond to generate the phenoxyl radical is a critical step. This transformation can proceed through a Proton-Coupled Electron Transfer (PCET) mechanism. researchgate.net PCET involves the concerted transfer of both a proton and an electron from the phenol to an acceptor or set of acceptors. rsc.orgacs.org This pathway is energetically favorable compared to stepwise mechanisms that would involve high-energy intermediates like a phenoxide radical cation (via initial electron transfer) or a phenoxide anion (via initial proton transfer). acs.org

Intermediate Formation (e.g., Organic Hydroperoxides, Superoxide (B77818) Anions)

In certain synthetic methodologies, particularly those that are enzyme- or photocatalyst-mediated, the generation of phenoxyl radicals is driven by a cascade of reactive oxygen species. acs.orgnih.gov For instance, in systems utilizing horseradish peroxidase (HRP) activated by light, photoexcitation can produce singlet oxygen and superoxide anions. acs.orgresearchgate.net

These species play a crucial role in activating the enzyme:

Singlet Oxygen : This species is often scavenged by a solvent, such as 2-methyltetrahydrofuran (B130290), converting it into the corresponding organic hydroperoxide. acs.orgnih.govresearchgate.net

Superoxide Anion : This radical anion can be detrimental by quenching phenoxyl radical intermediates, but under acidic conditions or in the presence of the enzyme superoxide dismutase (SOD), it undergoes dismutation to form hydrogen peroxide. acs.org

Both the organic hydroperoxides and the generated hydrogen peroxide are capable of oxidizing the active site of HRP, initiating the enzymatic cycle that generates the phenoxyl radicals required for the coupling reaction. researchgate.netacs.orgnih.govresearchgate.net Trimer derivatives can also be formed through the addition of phenoxy radicals to the preformed this compound, indicating the complexity of the radical environment. acs.orgnih.gov

Pummerer Rearrangement Mechanism and Related Processes

The Pummerer rearrangement is a fundamental reaction in organosulfur chemistry, involving the conversion of a sulfoxide (B87167) bearing an α-proton into an α-acyloxy thioether. wikipedia.org The reaction is mechanistically distinct from the formation of this compound but is historically linked by its discoverer. It typically requires an activating agent, most commonly acetic anhydride (B1165640). wikipedia.orgtcichemicals.com

Acylation, Elimination, and Nucleophilic Attack Sequences

The mechanism of the Pummerer rearrangement is a well-established sequence of steps. wikipedia.orgoup.com

Acylation : The process begins with the acylation of the nucleophilic sulfoxide oxygen by acetic anhydride. This step forms an acyloxysulfonium ion intermediate. wikipedia.org

Elimination : An acetate (B1210297) ion, generated in the first step, acts as a base to abstract an α-proton from the acyloxysulfonium ion. This leads to an elimination reaction, forming a key intermediate and acetic acid. wikipedia.orgoup.com

Nucleophilic Attack : The highly electrophilic intermediate is then attacked by a nucleophile. In a classic Pummerer rearrangement, the acetate ion attacks the carbon atom, resulting in the final α-acyloxy thioether product. wikipedia.org

This sequence effectively transforms the original sulfoxide into a functionalized sulfide (B99878), representing a powerful tool for C-O and C-C bond formation. nih.gov

Formation of Cationic-Thial Intermediates

The central intermediate formed during the elimination step is a highly reactive, electron-deficient species known as a cationic-thial, or more commonly, a sulfenium ion. wikipedia.orgtcichemicals.comnih.gov This intermediate is characterized by a carbon-sulfur double bond with a positive charge on the sulfur atom.

The formation of this electrophilic sulfenium ion is the pivotal event of the Pummerer rearrangement. tcichemicals.com Its high reactivity allows it to be trapped by a variety of nucleophiles, not just acetate. wikipedia.org This versatility has been exploited in numerous synthetic applications where intermolecular or intramolecular nucleophiles such as arenes, amides, or alkenes are used to form new carbon-carbon or carbon-heteroatom bonds. wikipedia.orgnih.gov

The general steps of the Pummerer Rearrangement are outlined below.

| Step | Description | Reactants | Intermediates/Products |

| 1. Acylation | The sulfoxide oxygen attacks the anhydride. | Alkyl Sulfoxide, Acetic Anhydride | Acyloxysulfonium ion, Acetate |

| 2. Elimination | Acetate removes an α-proton. | Acyloxysulfonium ion, Acetate | Cationic-Thial (Sulfenium) ion, Acetic Acid |

| 3. Nucleophilic Attack | Acetate attacks the electrophilic carbon. | Cationic-Thial ion, Acetate | α-Acyloxy Thioether |

This table summarizes the core mechanistic sequence of the classic Pummerer rearrangement. wikipedia.org

Additive Pummerer Pathways

The formation of this compound and related structures can proceed through what are known as additive Pummerer pathways. In contrast to the classical Pummerer rearrangement that involves the elimination of a proton, these pathways are characterized by the addition of a nucleophile to a thionium (B1214772) ion intermediate.

A new class of Pummerer chemistry involves a cascade of an interrupted Pummerer reaction followed by a numberanalytics.comnumberanalytics.com sigmatropic rearrangement. researchgate.net In this sequence, alkenyl or aryl sulfoxides react with unsaturated nucleophiles like allylic silanes, ketones, and phenols to generate sulfonium (B1226848) intermediates. researchgate.net These intermediates are primed for a charge-accelerated numberanalytics.comnumberanalytics.com sigmatropic rearrangement that proceeds with high regioselectivity. researchgate.net

Computational studies, specifically Density Functional Theory (DFT) calculations, have provided deeper insights into these pathways. For instance, in the reaction of a specific sulfoxide with N-chlorosuccinimide (NCS) and hydrochloric acid (HCl), the additive Pummerer pathway is strongly favored over the classical elimination pathway. nih.gov The initial oxidation of the sulfoxide by NCS forms a sulfonium chloride intermediate. nih.gov The presence of acid is crucial; without it, the reaction does not proceed. nih.gov A Michael-type addition of chloride to this intermediate is energetically favored, leading to a subsequent 6π electrocyclic ring-opening to form a thionium intermediate, a hallmark of additive Pummerer reactions. nih.gov This thionium intermediate then undergoes ring closure to furnish the final furan (B31954) product. nih.gov

The intramolecular reaction of a thionium ion with an internal nucleophile is a common strategy for synthesizing cyclic compounds. chim.it For example, the reaction of a sulfoxide with an anhydride generates a sulfonium intermediate, which then forms a thionium ion. chim.it This electrophilic thionium ion can be trapped by an internal carboxylic acid nucleophile to form a bicyclic lactone. chim.it

Photochemical Reaction Mechanisms

The photochemical behavior of this compound involves the absorption of light, leading to electronically excited states that drive unique chemical transformations. These reactions often proceed through intermediates and pathways not accessible under thermal conditions.

Upon irradiation with ultraviolet (UV) light, this compound undergoes photoexcitation. researchgate.netoup.comnih.gov This process elevates the molecule to a higher energy singlet excited state. chemrxiv.org Subsequently, intersystem crossing (ISC) can occur, leading to the formation of a more stable and longer-lived triplet excited state. researchgate.netchemrxiv.org Nanosecond flash photolysis studies have identified a short-lived transient (15 nanoseconds) which is believed to be a highly twisted triplet excited state. researchgate.net This triplet state is considered the key precursor for subsequent photochemical reactions, including cycloadditions. researchgate.net

Computational studies using Time-Dependent Density Functional Theory (TD-DFT) support this model, suggesting that the lowest-energy singlet excitation occurs via an n-π* transition, which is feasible under typical near-UV irradiation conditions. chemrxiv.org This initial singlet state can then undergo intersystem crossing to a triplet state with π-π* character, which in turn can convert to a more stable n-π* triplet state where significant spin density is localized on the oxygen atom. chemrxiv.org

In some systems, pheomelanin, a type of biological pigment, can act as a UVA antenna. acs.orgunitus.it Upon photoexcitation, pheomelanin can generate reactive oxygen species like singlet oxygen and superoxide anion through its triplet state, which can then initiate oxidative coupling reactions leading to the formation of this compound derivatives. acs.orgunitus.it

The triplet excited state of this compound is proposed to react with alkenes and dienes in a stepwise manner, leading to the formation of triplet biradical intermediates. researchgate.net These biradicals are key intermediates in both [2+2] and [4+2] photocycloaddition reactions. researchgate.net The presence of these biradicals is supported by quenching experiments. For example, the formation of cycloadducts can be quenched by free radicals like TEMPO and by molecular oxygen, which are known to interact with triplet species and biradicals. researchgate.net

The stereochemistry of the resulting cycloadducts provides further evidence for the stepwise mechanism. For instance, the irradiation of this compound in the presence of furan yields trans-fused [4+2] cycloadducts. researchgate.net With tetramethylethylene, a [2+2] cycloadduct is formed, while with 1,1-dimethoxyethylene, both cis- and trans-fused [2+2] cycloadducts are observed. researchgate.net The formation of these different stereoisomers is consistent with the intermediacy of a biradical that has a finite lifetime, allowing for bond rotation before ring closure. This stepwise mechanism involving biradical intermediates is distinct from a concerted cycloaddition process. researchgate.net

Photoexcitation and Triplet Excited State Formation

Influence of Reaction Conditions on Mechanism and Selectivity

The course of reactions leading to this compound and its subsequent transformations is highly sensitive to the specific conditions employed. Factors such as temperature and the presence of catalysts can profoundly influence the reaction mechanism and the distribution of products.

Temperature plays a crucial role in the formation of this compound, particularly in enzymatic polymerization reactions of phenols. Studies using in-situ NMR to monitor the horseradish peroxidase (HRP)-catalyzed polymerization of 4-propylphenol (B1200801) have shown that the formation of this compound is temperature-dependent. mdpi.com

At temperatures below 293 K, no formation of the ketone was observed. mdpi.com However, as the temperature was increased above 293 K, NMR signals corresponding to this compound began to appear and their intensity grew. mdpi.com The maximum formation of the ketone was observed when the reaction was maintained at 313 K for 12 hours. mdpi.com This indicates that lower temperatures can be used to suppress the formation of this compound as an undesired byproduct, thereby increasing the yield of the desired polymer. mdpi.com

Conversely, in other HRP-catalyzed phenol polymerizations, increasing the temperature from 10 °C to 40 °C led to high polymer yields (around 80%), but further increases to 50 °C and 60 °C resulted in a significant decrease in yield. mdpi.com This is attributed to the thermal denaturation of the enzyme at higher temperatures. mdpi.com

Catalysts are fundamental in directing the mechanistic pathways of Pummerer-type reactions. Both acid and metal catalysts, as well as biocatalysts, have been shown to play pivotal roles.

Acid Catalysis: Brønsted and Lewis acids are frequently employed. In the classic Pummerer rearrangement, an anhydride like acetic anhydride activates a sulfoxide to form a sulfonium intermediate. numberanalytics.com The presence of a Brønsted acid, such as p-toluenesulfonic acid, can facilitate the formation of a thionium ion from an imidosulfoxide, which then undergoes further reactions. nih.gov In some cases, a combination of Lewis and Brønsted acidity is key. For example, BF3•Et2O can promote a vinyl sulfide pathway in Pummerer cyclizations. oregonstate.edu Acid catalysis is also crucial in certain photochemical reactions, where catalytic amounts of HCl can enable the deconjugative isomerization of cyclic enones related to this compound analogs. chemrxiv.org

Metal Catalysis: Transition metals can also catalyze reactions involving Pummerer-type intermediates. For instance, a Ru(III) catalyst has been proposed to activate dimethyl sulfoxide (DMSO) in a three-component cascade reaction. beilstein-journals.org

Biocatalysis: Enzymes, particularly peroxidases like horseradish peroxidase (HRP), are effective catalysts for the oxidative coupling of phenols to form Pummerer's ketones. acs.orgunitus.itmdpi.com In these systems, HRP is activated by hydrogen peroxide or an organic hydroperoxide. acs.orgunitus.itresearchgate.net This activation can be initiated photochemically, where a photosensitizer (like pheomelanin or meso-tetraphenylporphyrin) absorbs light and generates reactive oxygen species that, in turn, produce the hydroperoxides needed to start the HRP catalytic cycle. acs.orgunitus.itresearchgate.net The enzyme then facilitates the formation of phenoxyl radicals, which couple to form the this compound structure. researchgate.netresearchgate.net The efficiency and selectivity of these biocatalytic systems can be influenced by factors such as pH and the immobilization of the enzyme on supports like lignin (B12514952) nanoparticles. acs.orgunitus.itresearchgate.netresearchgate.net

Reactivity and Transformations of Pummerer S Ketone

Role in Carbon-Carbon Bond Formation

The generation of reactive intermediates from Pummerer's ketone and its derivatives facilitates the formation of new carbon-carbon bonds, a cornerstone of synthetic organic chemistry. These transformations can be broadly categorized into intramolecular and intermolecular processes, as well as a notable conversion of carboxylic acids to ketones.

Intramolecular and Intermolecular C-C Bond Formation

The Pummerer rearrangement, a reaction involving the conversion of a sulfoxide (B87167) to an α-acyloxy thioether, can be harnessed to form C-C bonds. wikipedia.org The key intermediate in this process is a thionium (B1214772) ion, which is highly electrophilic and can be trapped by various nucleophiles. nih.gov

Intramolecular C-C Bond Formation:

When a suitable nucleophilic moiety is present within the same molecule as the Pummerer intermediate, an intramolecular cyclization can occur. digimat.in For instance, the Pummerer intermediate generated from a sulfoxide can be trapped by a tethered aromatic ring, leading to the formation of a new cyclic structure. digimat.in This strategy has been employed in the synthesis of complex heterocyclic systems. A notable example involves the cyclization of an α-sulfinylenamide, which upon treatment with an acid like p-toluenesulfonic acid, undergoes an initial Pummerer reaction followed by cyclization of the resulting N-acyliminium ion onto an attached aromatic ring to form fused isoquinoline (B145761) lactams. acs.org

Intermolecular C-C Bond Formation:

In an intermolecular sense, the electrophilic thionium ion generated from a sulfoxide can react with external carbon nucleophiles. wikipedia.orgnih.gov While traditional Pummerer reactions often face limitations with strong carbon nucleophiles due to incompatible reaction conditions, recent advancements have enabled the use of a wider range of nucleophiles. scispace.com For example, a novel protocol utilizing turbo-organomagnesium amides allows for the intermolecular coupling of sulfoxides with sp, sp2, and sp3-hybridized carbon nucleophiles without the need for strong electrophilic activators. scispace.com This method has been successfully applied to the synthesis of various thioethers by reacting sulfoxides with Grignard reagents. scispace.comdiva-portal.org The reaction of vinylic sulfoxides with allylmagnesium bromide also exemplifies this, yielding diallylated sulfides and monoallylated vinylic sulfides. rsc.org

The following table summarizes examples of intermolecular C-C bond forming reactions involving Pummerer-type intermediates:

| Sulfoxide Precursor | Carbon Nucleophile | Product Type | Reference |

| Aryl/Alkyl Sulfoxides | Grignard Reagents | Thioethers | scispace.comdiva-portal.org |

| Vinylic Sulfoxides | Allylmagnesium bromide | Diallylated/Monoallylated Sulfides | rsc.org |

| Sulfoxide 4 | Terminal Alkene 5 | Sulfide (B99878) 6 | organic-chemistry.org |

Conversion of Carboxylic Acids to Ketones via Pummerer C-C Coupling

A significant application of Pummerer-type reactivity is in the conversion of carboxylic acids to ketones. This transformation is highly valuable as ketones are fundamental building blocks in organic synthesis. diva-portal.orgnih.gov Traditional methods for this conversion often require harsh reagents or multiple steps. ruhr-uni-bochum.dechemistrysteps.com However, methodologies leveraging Pummerer-type intermediates offer a more direct route.

One such approach involves the reaction of carboxylic acids with organometallic reagents, where the Pummerer intermediate plays a crucial role in facilitating the C-C bond formation. diva-portal.orgdiva-portal.org For instance, a method has been developed for the direct conversion of a wide variety of carboxylic acids to ketones using Grignard reagents in the presence of a unique turbo-magnesium amide base. diva-portal.org This approach avoids the need for pre-activation of the carboxylic acid and is highly selective, providing a straightforward synthesis of ketones from readily available starting materials. diva-portal.org Another strategy involves the palladium-catalyzed cross-coupling of carboxylic anhydrides (generated in situ from carboxylic acids) with arylboronic acids. ruhr-uni-bochum.de

Cycloaddition Reactions Involving this compound Derivatives

This compound and its derivatives are versatile substrates for various cycloaddition reactions, providing access to complex polycyclic frameworks. These reactions, including [4+2] and [2+2] cycloadditions, are often characterized by high regio- and stereoselectivity.

Diels-Alder Type [4+2] Cycloadditions

This compound itself can undergo photochemical [4+2] cycloaddition with dienes. For example, irradiation of this compound in the presence of furan (B31954) yields trans-fused [4+2] cycloadducts. researchgate.net

Furthermore, derivatives of this compound, particularly dienamines, are reactive dienes in Diels-Alder reactions. rsc.orgrsc.org The dienamine derived from this compound reacts with various dienophiles, such as acylnitroso compounds and nitrosobenzene, to afford bridged 1,2-oxazine derivatives. rsc.orgrsc.org The reaction with ethyl thioxoacetate, a dienophile, also proceeds via a [4+2] cycloaddition, highlighting the utility of these dienamines in constructing heterocyclic systems. researchgate.net

A powerful synthetic strategy involves a tandem Pummerer–Diels–Alder reaction sequence. In this approach, a Pummerer reaction generates a reactive diene intermediate in situ, which is then trapped by a dienophile in a subsequent Diels-Alder reaction. acs.org For example, the α-thiocarbocation generated from the Pummerer reaction of an o-benzoyl-substituted sulfoxide can be intercepted by the adjacent keto group to form a transient α-thio isobenzofuran. This highly reactive diene readily undergoes Diels-Alder cycloaddition with various dienophiles to produce complex polycyclic aromatic compounds, such as arylnaphthalene lignan (B3055560) analogues. acs.org A similar strategy has been applied to the synthesis of heterocyclic analogues of 1-arylnaphthalene lignans (B1203133) by generating and trapping furo[3,4-c]pyridines. acs.org

[2+2] Photocycloaddition Reactions

This compound, being a 2-cyclohexenone derivative, participates in photochemical [2+2] cycloaddition reactions with alkenes. researchgate.netacs.org Irradiation of this compound in the presence of alkenes like tetramethylethylene and 1,1-dimethoxyethylene leads to the formation of [2+2] cycloadducts. researchgate.net These reactions are believed to proceed through a highly twisted triplet excited state of the ketone, which then adds to the alkene in a stepwise manner via a triplet biradical intermediate. researchgate.net The formation of four-membered rings through this method is a valuable tool for constructing complex molecular architectures. nih.govacs.org

The following table presents examples of cycloaddition products from this compound:

| Reactant | Cycloaddition Type | Product Description | Reference |

| Furan | [4+2] | trans-fused cycloadducts | researchgate.net |

| Tetramethylethylene | [2+2] | trans-fused cycloadduct | researchgate.net |

| 1,1-Dimethoxyethylene | [2+2] | cis- and trans-fused cycloadducts | researchgate.net |

Regio- and Stereochemical Control in Cycloadditions

The cycloaddition reactions of this compound and its derivatives often exhibit a high degree of regio- and stereochemical control. researchgate.netnih.govuwindsor.ca

In the [2+2] photocycloaddition of alkenes to this compound, the stereochemistry of the resulting cycloadducts (i.e., cis or trans fusion of the rings) can be influenced by the nature of the alkene. researchgate.net For instance, the reaction with 1,1-dimethoxyethylene yields both cis- and trans-fused products, while the reaction with tetramethylethylene gives a trans-fused adduct. researchgate.net This stereochemical outcome is rationalized by the stepwise mechanism involving triplet biradical intermediates. researchgate.net

In Diels-Alder reactions involving dienamines derived from this compound, the regiochemistry is typically well-defined. researchgate.net For example, the reaction of the pyrrolidine (B122466) dienamine of this compound with ethyl thioxoacetate shows a specific regiochemical preference. researchgate.net Furthermore, intramolecular Diels-Alder reactions of systems derived from Pummerer-type intermediates can proceed with excellent stereocontrol. For instance, the intramolecular dipolar cycloaddition of mesoionic dipoles generated from imidosulfoxides affords cycloadducts with a defined stereochemistry, as confirmed by X-ray crystallography. nih.gov This control is often dictated by the transition state geometry, such as an endo cycloaddition with respect to the dipole. nih.gov The inherent stereochemistry of the starting materials and the conformational biases in the transition states play a crucial role in determining the final stereochemical outcome of these cycloadditions. uwindsor.casci-hub.se

Derivatization and Further Functionalization

This compound serves as a versatile scaffold that can be subjected to further chemical transformations to generate a library of structurally diverse compounds. These derivatization strategies enhance the molecular complexity and provide access to novel analogues with potentially unique biological or material properties.

Formation of Trimer Derivatives

The synthesis of this compound through oxidative coupling of phenols can be extended to form more complex structures, such as trimer derivatives. acs.orgunitus.itresearchgate.netnih.gov These trimers are typically formed through the addition of phenoxy radicals onto a pre-formed this compound molecule. acs.orgunitus.itresearchgate.netnih.gov This process suggests a pathway for increasing the structural complexity of the final products. acs.orgunitus.itresearchgate.netnih.gov

In studies involving horseradish peroxidase (HRP) mediated oxidative coupling, the formation of these trimer derivatives has been observed. acs.orgunitus.itresearchgate.net The reaction is initiated by the generation of phenoxy radicals from substituted phenols. While the primary reaction leads to the formation of the dimeric this compound, the continued presence of phenoxy radicals in the reaction mixture allows for a subsequent addition to the ketone, yielding a trimeric structure. acs.orgunitus.it This possibility highlights a method to further diversify the molecular scaffolds derived from simple phenolic precursors. acs.org

Synthesis of Diversified this compound Analogues

Several synthetic methodologies have been developed to access a wide range of this compound analogues, starting from variously substituted phenols and naphthols. These methods allow for the introduction of different functional groups and structural motifs, leading to a diverse library of compounds.

One effective method involves an intermolecular phenolic coupling promoted by iodosobenzene (B1197198). researchgate.netdigitellinc.commorressier.com This approach facilitates the preparation of this compound and its analogues from both phenols and naphthols that bear a variety of substitution patterns. digitellinc.commorressier.com The reaction is noted for its excellent diastereoselectivity and for producing the this compound-type compounds as the sole low molecular weight products, which simplifies purification. researchgate.netdigitellinc.com This method represents a convenient route to this important molecular framework. researchgate.net

Another innovative and sustainable approach utilizes enzymatic catalysis. unitus.itresearchgate.net Horseradish peroxidase (HRP), activated by systems like pheomelanin-UVA or blue-LEDs with a photosensitizer, can catalyze the oxidative coupling of substituted phenols to yield Pummerer's ketones. acs.orgunitus.itresearchgate.net For instance, a blue-LED driven, HRP-catalyzed oxidative coupling of substituted phenols has been successfully employed to synthesize analogues. researchgate.net This reaction can be performed in a biphasic system of 2-methyltetrahydrofuran (B130290) (2-MeTHF) and buffer, or even under heterogeneous catalysis conditions using HRP immobilized on functionalized lignin (B12514952) nanoparticles. unitus.itresearchgate.net These enzymatic methods are highly efficient and selective, offering a green alternative for the synthesis of biologically active Pummerer's ketones. acs.orgunitus.it

Research has demonstrated the synthesis of specific analogues such as 4a,9b-dihydro-8,9b-dimethyl-3(4H)-dibenzofuranone from p-cresol (B1678582). unitus.it The versatility of these methods opens up possibilities for creating a broad spectrum of this compound analogues with tailored properties. acs.org

Applications of Pummerer S Ketone in Complex Molecule Synthesis

Strategic Synthon in Natural Product Total Synthesis

Pummerer's ketone and its analogs have proven to be instrumental as synthons in the total synthesis of various natural products. A synthon is a conceptual unit within a retrosynthetic analysis that represents a potential starting material for a synthesis. The rigid tricyclic scaffold of this compound is a recurring motif in several biologically active compounds. researchgate.net

The structural core of this compound bears a striking resemblance to the tricyclic framework found in the morphine family of narcotic analgesics, such as codeine and morphine itself. researchgate.netresearchgate.net This structural similarity makes it an attractive precursor for the synthesis of morphine analogs. tandfonline.comnih.gov The synthesis of these complex alkaloids often involves multi-step procedures, and the use of a pre-formed tricyclic system like this compound can significantly streamline the synthetic route. researchgate.net The biosynthesis of morphine involves an oxidative phenol (B47542) coupling to establish the characteristic morphinan (B1239233) skeleton, a transformation that conceptually aligns with the formation of this compound. acs.org

The Pummerer rearrangement, the reaction from which the ketone derives its name, has been a key step in the total synthesis of complex natural products like asteltoxin (B162491) and ent-hyperforin. chem-station.comchem-station.com In the synthesis of asteltoxin, the Pummerer rearrangement was applied to facilitate an intramolecular carbon-carbon bond formation. chem-station.comchem-station.com Similarly, the total synthesis of ent-hyperforin also featured a crucial Pummerer rearrangement step. chem-station.comchem-station.comprinceton.edu These examples highlight the power of the underlying chemistry of this compound in constructing intricate molecular frameworks.

A novel and powerful protocol for the rapid construction of tetrasubstituted furans utilizes a Pummerer-type rearrangement. acs.orgnih.govresearchgate.net This methodology has been successfully applied to the total synthesis of pleurotins A, B, and D, which are bisabolene (B7822174) sesquiterpenoids. acs.orgnih.gov The process involves the regioselective ring-opening of readily available 2,5-dihydrothiophenes followed by an oxidative cyclization to furnish the furan (B31954) core. acs.orgnih.gov This strategy showcases the versatility of Pummerer-type chemistry in the efficient assembly of complex heterocyclic natural products. researchgate.net

Synthesis of Asteltoxin and Ent-Hyperforin

Retrosynthetic Analysis and Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of "disconnections". scitepress.orgchemistry.coachlkouniv.ac.in this compound presents an interesting case in retrosynthetic analysis. While the molecule itself lacks symmetry, the two radical fragments that could conceptually lead to its formation can be derived from the same precursor, a substituted phenol. scitepress.org This simplifies the retrosynthetic logic, as the construction of the complex tricyclic system can be envisioned from a single, simpler starting material. scitepress.org The key disconnection in the retrosynthesis of this compound is the oxidative coupling of a p-substituted phenol. digitellinc.com

| Target Molecule Sub-structure | Key Disconnection Strategy | Precursor Type |

| Tricyclic core of this compound | Oxidative Phenol Coupling | p-Substituted Phenol |

| α-Acyloxythioether | Pummerer Rearrangement | Sulfoxide (B87167) |

| Tetrasubstituted Furan | Pummerer-type Rearrangement | 2,5-Dihydrothiophene |

Enabling Access to Densely Functionalized Molecular Scaffolds

The inherent structure of this compound and the chemistry used to generate it provide a gateway to densely functionalized molecular scaffolds. The Pummerer rearrangement itself is a powerful tool for introducing functionality, converting sulfoxides into α-acyloxythioethers, which can be further transformed into aldehydes. chem-station.comchem-station.com This allows for the installation of carbonyl groups, which are versatile handles for further chemical manipulation.

Advanced Studies and Future Directions

Computational Chemistry and Theoretical Studies

Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable for elucidating the complex mechanisms involved in the formation of Pummerer's ketone. These computational approaches provide deep insights into reaction pathways, intermediate structures, and the energetics of the transformation.

Density Functional Theory (DFT) calculations have been instrumental in exploring the mechanistic details of reactions that produce this compound and its analogs. researchgate.net For instance, in the context of Pummerer-type rearrangements for the synthesis of other heterocyclic compounds like furans, DFT has been used to study various potential pathways. acs.org These computational studies help in understanding the efficiency and selectivity observed under mild reaction conditions by calculating the energy barriers for different mechanistic routes, such as the additive Pummerer pathway. acs.org

DFT studies have also shed light on the electronic structure of novel intermediates that can lead to the formation of this compound. researchgate.net In studies involving the ortho-para coupling of p-cresol (B1678582) phenoxyl radicals, DFT has been used to examine the electronic structure of complex intermediates and the hydrogen atom abstraction capabilities of oxidized species. researchgate.net Furthermore, computational analyses have been performed to understand the factors influencing the stereochemical outcome of related rearrangements, providing insights that are in good agreement with experimental results. nih.gov These theoretical investigations are crucial for refining reaction conditions and designing more efficient synthetic strategies. researchgate.netacs.org

Kinetic studies provide crucial data on reaction rates and the factors that influence them, while Hammett analyses offer insights into the electronic effects of substituents on the reaction mechanism. In the context of this compound formation, kinetic investigations of the reactions of copper(III)-hydroxide complexes with para-substituted phenols have been conducted. rsc.org These studies revealed that the reactions likely proceed through a concerted proton-electron transfer (CPET) mechanism, leading to the formation of phenoxyl radicals which then couple to form products like this compound. researchgate.netrsc.org For the reaction with p-cresol, this compound was identified as a product in yields of up to 35%. rsc.org

A Hammett analysis, which plots the logarithm of the reaction rate constants against the Hammett substituent constant (σ), can reveal the nature of the transition state. A negative ρ (rho) value in a Hammett plot for the reaction of phenols suggests the development of positive charge in the transition state, consistent with the formation of an electron-deficient phenoxyl radical intermediate. researchgate.net The regioselectivity of the Pummerer reaction has been shown to be influenced by para-substituents in the benzene (B151609) ring, with a Hammett plot yielding a ρ-value of 1.0, indicating a moderate sensitivity to electronic effects. cdnsciencepub.com These kinetic and mechanistic studies are vital for understanding and optimizing the conditions for the synthesis of this compound. researchgate.netrsc.org

Density Functional Theory (DFT) Investigations

Catalytic Innovations for this compound Synthesis

Recent research has focused on developing innovative and sustainable catalytic systems for the synthesis of this compound. These advancements include the use of biocatalysts, heterogeneous catalysts, and novel chemical reagents to improve reaction efficiency, selectivity, and environmental friendliness.

A significant advancement in the synthesis of this compound involves the use of enzymes, particularly peroxidases, in combination with heterogeneous catalysis. researchgate.netresearchgate.net Researchers have successfully synthesized Pummerer's ketones through the oxidative coupling of substituted phenols using horseradish peroxidase (HRP). researchgate.net To enhance the stability and reusability of the enzyme, it has been immobilized on functionalized lignin (B12514952) nanoparticles (LNPs). researchgate.netresearchgate.net This approach combines the high selectivity of enzymatic catalysis with the practical benefits of heterogeneous systems, such as easy catalyst recovery. researchgate.net

The process can be driven by blue-LED light in the presence of a photosensitizer, using dioxygen as the primary oxidant. researchgate.netresearchgate.net In one system, negatively charged lignin nanoparticles were coated with positively charged chitosan (B1678972) and Concanavalin A, followed by the deposition of HRP. researchgate.netresearchgate.net This immobilized catalyst demonstrated improved performance in the synthesis of Pummerer's ketones compared to the native enzyme, highlighting the beneficial role of the electro-active lignin nanoparticles in modulating the reactivity and selectivity of the HRP-catalyzed oxidative coupling. researchgate.net The use of such systems under buffer-limiting conditions also extends the applicability to heterogeneous catalysis. researchgate.net

Table 1: Comparison of Catalytic Systems for this compound Synthesis

| Catalytic System | Key Features | Advantages | Reference |

|---|---|---|---|

| Native HRP in Biphasic System | Blue-LED driven, meso-tetraphenylporphyrin photosensitizer, 2-MeTHF/PBS solvent | Demonstrates feasibility of enzymatic synthesis. | researchgate.netresearchgate.net |

| HRP Immobilized on Lignin Nanoparticles (Catalyst I) | Heterogeneous catalysis, enhanced stability and reusability, electro-active support. | Higher conversion of starting phenols, beneficial role of LNPs in tuning reactivity and selectivity. | researchgate.netresearchgate.net |

| Pheomelanin-UVA Driven HRP | Uses pheomelanin as a natural photosensitizer under UVA irradiation. | Utilizes a natural pigment for enzyme activation, operates under mild conditions (pH 6, room temp). | acs.org |

The development of new reagents and catalysts is a cornerstone of modern organic synthesis, and the preparation of this compound has benefited significantly from this area of research. Hypervalent iodine reagents, known for being environmentally friendly, have emerged as powerful tools for oxidative phenolic couplings. nih.govmorressier.com Specifically, iodosobenzene (B1197198) has been successfully employed to promote the oxidative coupling of para-substituted phenols and naphthols to afford this compound and its analogs. digitellinc.commorressier.com This method is notable for its excellent diastereoselectivity and provides synthetically useful yields of 20-40%. digitellinc.commorressier.com The use of hypervalent iodine reagents often surpasses other existing protocols for intermolecular oxidative phenolic coupling. digitellinc.com

Lewis acids are another class of catalysts that have been explored to initiate Pummerer-type reactions. scielo.brresearchgate.net While direct Lewis acid-catalyzed synthesis of this compound itself is less commonly detailed, their role in activating sulfoxides to generate the key thionium (B1214772) ion intermediate is well-established in related transformations. scielo.brresearchgate.net For example, Lewis acids like trimethylsilyl (B98337) triflate (TMSOTf) can initiate the Pummerer reaction of amidosulfoxides. scielo.br The exploration of various Lewis acids continues to be an active area of research to find milder and more selective conditions for these types of cyclizations. scielo.brbeilstein-journals.org

Table 2: Selected Reagents for this compound Synthesis

| Reagent/Catalyst Class | Specific Example | Role in Reaction | Key Outcome | Reference |

|---|---|---|---|---|

| Hypervalent Iodine Reagents | Iodosobenzene | Promotes oxidative phenolic coupling. | Excellent diastereoselectivity, 20-40% yield. | digitellinc.commorressier.com |

| Hypervalent Iodine Reagents | Phenyliodine(III) diacetate (PIDA) | Used in oxidative coupling reactions for natural product synthesis. | Mild conditions, high purity of products. | researchgate.net |

| Lewis Acids | Trimethylsilyl triflate (TMSOTf) | Initiates Pummerer reaction of sulfoxides. | Forms key thionium ion intermediate. | scielo.br |

| Enzymatic Catalysts | Horseradish Peroxidase (HRP) | Catalyzes oxidative coupling of phenols. | Enables synthesis under mild, environmentally friendly conditions. | researchgate.netresearchgate.net |

Enzyme Immobilization and Heterogeneous Catalysis (e.g., Lignin Nanoparticles)

Stereoselective Synthesis and Control

Achieving control over the stereochemistry of this compound and related structures is a significant challenge and a major focus of current research. The development of stereoselective methods is crucial for the synthesis of enantiomerically pure natural products and pharmacologically active compounds.

Research into the stereoselective synthesis of this compound has led to methods that provide excellent diastereoselectivity. digitellinc.com For instance, the iodosobenzene-promoted oxidative phenolic coupling yields this compound and its analogs with high levels of diastereocontrol. digitellinc.commorressier.com The inherent nature of the Pummerer reaction, which can involve the transfer of chirality from a sulfur atom to a carbon atom, provides a basis for asymmetric synthesis. cdnsciencepub.com

In related Pummerer-type reactions, significant progress has been made in asymmetric synthesis. For example, a stereoselective vinylogous aza-Pummerer reaction has been developed that allows for the transfer of chirality from a sulfinyl sulfur atom to a carbon atom, facilitating the asymmetric oxygenation of aza-enolates. acs.org This is achieved by activating a sulfinyl group with an electrophile, which triggers the rearrangement. acs.org Such strategies, which control the formation of new stereocenters, are at the forefront of synthetic organic chemistry. While the direct catalytic asymmetric synthesis of this compound remains a challenging goal, the principles demonstrated in these related stereoselective transformations offer promising avenues for future exploration. researchgate.netacs.org

Exploration of Novel Reactivity Patterns

Beyond its established role in organic synthesis, ongoing research into this compound and related intermediates continues to uncover novel reactivity patterns. These explorations open new avenues for the construction of complex molecular architectures, particularly in the realm of heterocyclic chemistry. Advanced studies have focused on harnessing the inherent reactivity of thionium ion intermediates, generated from Pummerer-type reactions, in innovative cascade sequences and unconventional cycloaddition reactions.

A significant area of development involves the use of Pummerer-type reactions to initiate domino or cascade sequences. scielo.brnih.gov These sequences allow for the formation of multiple bonds and stereocenters in a single, efficient operation. For instance, a domino Pummerer/cycloaddition/N-acyliminium ion cyclization cascade has been developed for the synthesis of structurally diverse heterocyclic compounds. scielo.br This process begins with a Pummerer-induced cyclization to generate a substituted furan (B31954), which then participates in a Diels-Alder reaction. The resulting cycloadduct subsequently fragments to form a reactive N-acyliminium ion, leading to the construction of a wide range of alkaloid skeletons. scielo.bremory.edu

Another innovative strategy involves the coupling of an interrupted Pummerer reaction with a subsequent nih.govnih.gov sigmatropic rearrangement. nih.gov This powerful cascade is initiated by the reaction of alkenyl or aryl sulfoxides with unsaturated nucleophiles. The resulting sulfonium (B1226848) intermediates undergo a charge-accelerated nih.govnih.gov sigmatropic rearrangement with high regioselectivity. nih.gov This metal-free and redox-neutral transformation has proven effective for synthesizing important five-membered heterocycles, benzofurans, and biaryls. nih.gov

The exploration of cycloaddition reactions beyond the traditional Diels-Alder paradigm has also yielded novel reactivity patterns. While intramolecular [4+2] cycloadditions are well-documented, research has expanded to include other cycloaddition modes, such as [3+2] and [4+3] cycloadditions involving allylic cations generated under Pummerer-like conditions. uwindsor.caacs.org These reactions provide convergent pathways to seven-membered rings and other complex polycyclic systems that are otherwise challenging to access. uwindsor.ca The development of methods for generating tetrasubstituted furans via a Pummerer-type rearrangement further highlights the versatility of these intermediates in synthesizing polyfunctionalized molecules. researchgate.net

Recent studies have also ventured into utilizing biocatalysis and photocatalysis to mediate the formation of this compound and its analogs. researchgate.netacs.org For example, horseradish peroxidase (HRP) has been used to catalyze the oxidative coupling of substituted phenols, driven by blue-LED irradiation, to produce Pummerer's ketones. researchgate.net In another novel system, pheomelanin acts as a UVA antenna to activate HRP for the same purpose, showcasing a photobiocatalytic approach. acs.orgunitus.it These methods represent a move towards more sustainable and controlled synthetic protocols. unitus.it

The table below summarizes key research findings on the novel reactivity patterns of this compound and related intermediates.

Table 1: Research Findings on Novel Reactivity Patterns

| Reactivity Pattern | Substrates | Key Products | Research Focus & Findings | Citations |

|---|---|---|---|---|

| Domino Pummerer/ Cycloaddition Cascade | Amidosulfoxides | Bicyclic lactams, various alkaloids | Generation of an amino-substituted furan via a Pummerer-induced cyclization, followed by a Diels-Alder reaction and N-acyliminium ion cyclization. Provides access to diverse heterocyclic compounds. | scielo.br |

| Interrupted Pummerer/ nih.govnih.gov Sigmatropic Rearrangement | Alkenyl or aryl sulfoxides, unsaturated nucleophiles (e.g., allylic silanes, ketones) | Five-membered heterocycles, benzofurans, biaryls | A cascade reaction that proceeds through a sulfonium intermediate, which undergoes a charge-accelerated nih.govnih.gov sigmatropic rearrangement. The method is redox-neutral and metal-free. | nih.gov |

| Pummerer-Type Rearrangement for Furan Synthesis | 2,5-Dihydrothiophenes | Tetrasubstituted, orthogonally functionalized furans | An oxidative cyclization promoted by N-chlorosuccinimide (NCS) at ambient temperature. The resulting furans are versatile intermediates for further modification. | researchgate.net |

| Intramolecular [4+3] Cycloaddition | Allylic cations derived from dienes | Seven-membered carbocyclic systems | Explores the intramolecular cycloaddition of allylic cations with dienes. The reaction is often stepwise and provides a convergent route to polycyclic systems containing seven-membered rings. | uwindsor.ca |

| [3+2] Cycloaddition of Thiocarbonyl Ylides | Thiocarbonyl ylides, various alkenes and alkynes | Dihydro- and tetrahydrothiophenes | High-pressure conditions facilitate the cycloaddition of thermally unstable or sterically hindered substrates. The products are versatile intermediates for further synthesis. | acs.org |

| Biocatalytic Oxidative Coupling | Substituted phenols | Pummerer's ketones | Blue-LED driven Horseradish Peroxidase (HRP) catalyzes the oxidative coupling. Lignin nanoparticles can be used to immobilize the enzyme for heterogeneous catalysis. | researchgate.net |

| Photobiocatalytic Synthesis | Substituted phenols | Pummerer's ketones, trimer derivatives | Pheomelanin acts as a UVA photosensitizer to activate HRP, which then catalyzes the oxidative coupling. The reaction proceeds under biphasic conditions. | acs.orgunitus.it |

Conclusion and Outlook on Pummerer S Ketone Research

Summary of Key Research Advancements

Research on Pummerer's ketone has evolved significantly from its initial discovery and structural elucidation. Key advancements include the definitive confirmation of its structure by modern spectroscopic and crystallographic methods, and a deep mechanistic understanding of its formation via oxidative radical coupling. iupac.orgrsc.orgresearchgate.net More recently, the development of modern synthetic methods, including those using hypervalent iodine reagents, enzymatic catalysis, and photochemistry, has expanded the accessibility of this compound and its analogs. nih.govdigitellinc.comacs.org Its application has been demonstrated as a versatile building block in the total synthesis of complex natural products and as a platform for developing novel chemical transformations. iupac.orgacs.org

Identification of Remaining Challenges and Open Questions

Despite the progress, challenges remain. The original and many modern syntheses of this compound often result in moderate yields, and controlling selectivity in oxidative coupling reactions to favor the desired ortho-para coupling over other possibilities (ortho-ortho or para-para) can be difficult. rsc.orgdigitellinc.com While the general mechanism is understood, the subtle factors that govern the product distribution in different solvent systems and with various oxidants are not always predictable. Furthermore, expanding the scope of its reactivity, particularly in asymmetric transformations, is an ongoing challenge.

Promising Avenues for Future Academic Inquiry

Future research on this compound is likely to focus on several promising areas. The development of more efficient and selective catalytic systems, especially those that are environmentally benign (e.g., using earth-abundant metals or biocatalysts), will be a key objective. researchgate.net Exploring the photophysical and photochemical properties of this compound and its derivatives could open up new reaction pathways. Given its role as a pharmacophore, the synthesis of novel analogs for biological screening and drug discovery remains a fertile ground for investigation. nih.govresearchgate.net Finally, leveraging the unique reactivity of the this compound scaffold in tandem or cascade reactions could lead to the rapid assembly of highly complex molecular architectures. acs.org

Q & A

Q. What experimental methodologies are recommended for synthesizing Pummerer's ketone, and how can reproducibility be ensured?

Synthesis typically involves oxidative phenol coupling using reagents like potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]) under controlled conditions. Key steps include:

- Reagent selection : Use stoichiometric oxidants to avoid side reactions.

- Reaction monitoring : Employ TLC or HPLC to track intermediate formation.

- Reproducibility : Document reaction parameters (temperature, solvent purity, and mixing rates) meticulously. For example, Barton’s 1956 study highlighted discrepancies in early structural assignments due to inconsistent reaction conditions .

- Validation : Cross-validate results using independent techniques (e.g., NMR, X-ray crystallography) .

Q. How should researchers structurally characterize this compound to avoid misinterpretation?

- Spectroscopic analysis : Use -NMR to identify aromatic proton splitting patterns and -NMR to confirm carbonyl groups.

- Crystallography : Resolve ambiguities in stereochemistry via single-crystal X-ray diffraction.

- Comparative studies : Reference historical data, such as Barton’s correction of the ketone’s structure using spectroscopic re-evaluation .

- Purity checks : Conduct elemental analysis and HPLC to rule out byproducts .

Q. What mechanistic insights underpin the Pummerer rearrangement in related compounds?

The rearrangement involves sulfoxide intermediates and acid-catalyzed [2,3]-sigmatropic shifts. Key considerations:

- Isolation of intermediates : Use low-temperature quenching to capture transient species.

- Computational modeling : Apply DFT calculations to map energy barriers and validate proposed pathways .

- Kinetic studies : Monitor reaction rates under varying pH and solvent conditions to identify rate-determining steps .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

- Data triangulation : Compare NMR, IR, and mass spectrometry results across multiple studies. For example, discrepancies in early -NMR assignments were resolved by revisiting solvent effects and sample preparation protocols .

- Error analysis : Quantify instrument variability (e.g., magnetic field drift in NMR) and report confidence intervals.

- Collaborative validation : Share raw data with independent labs to confirm findings .

Q. Table 1: Common Discrepancies in Spectroscopic Data

| Parameter | Reported Value Range | Potential Source of Error |

|---|---|---|

| -NMR δ | 6.8–7.2 ppm | Solvent polarity effects |

| -NMR | 190–195 ppm | Sample dehydration |

Q. What computational strategies are effective for modeling the electronic properties of this compound?

- DFT simulations : Optimize geometries using B3LYP/6-31G(d) basis sets to predict redox potentials and frontier molecular orbitals.

- MD trajectories : Simulate solvent interactions to explain solubility trends.

- Benchmarking : Validate models against experimental UV-Vis and cyclic voltammetry data .

Q. How can novel synthetic routes for this compound analogs address limitations in traditional methods?

- High-dilution techniques : Minimize oligomerization during coupling steps .

- Catalytic systems : Explore transition-metal catalysts (e.g., Ru or Fe complexes) to reduce oxidant load.

- Green chemistry : Substitute toxic solvents (e.g., DMF) with ionic liquids or supercritical CO₂ .

Methodological Frameworks

Q. How should researchers formulate hypotheses about this compound using the FINER model?

- Feasible : Ensure access to specialized equipment (e.g., gloveboxes for air-sensitive reactions).

- Interesting : Explore understudied properties (e.g., photochemical behavior).

- Novel : Investigate applications in asymmetric catalysis or materials science.

- Ethical : Adhere to safety protocols for handling cyanide-based reagents.

- Relevant : Align with trends in sustainable synthesis .

Q. What experimental design principles minimize bias in kinetic studies of the Pummerer rearrangement?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products